molecular formula C7H10N4O3 B13761008 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 219617-64-8

3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B13761008
CAS No.: 219617-64-8
M. Wt: 198.18 g/mol
InChI Key: XOOXYWYHKWKSJI-UHFFFAOYSA-N
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Description

3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 5-methyl group, a carboxylic acid at the 4-position, and a unique (1E)-3,3-dimethyltriaz-1-en-1-yl group at the 3-position. This compound’s structural complexity makes it a candidate for pharmaceutical research, particularly in enzyme inhibition or targeted therapeutics .

Properties

CAS No.

219617-64-8

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

3-(dimethylaminodiazenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C7H10N4O3/c1-4-5(7(12)13)6(9-14-4)8-10-11(2)3/h1-3H3,(H,12,13)

InChI Key

XOOXYWYHKWKSJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)N=NN(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-Isoxazolecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-5-methyl-(9CI) typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Triazenyl Group: The triazenyl group can be introduced through a diazotization reaction followed by coupling with a suitable amine.

    Methylation: The methyl group can be introduced through alkylation reactions using reagents such as methyl iodide.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

4-Isoxazolecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-5-methyl-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazenyl group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.

    Hydrolysis: The triazenyl group can be hydrolyzed under acidic or basic conditions to form corresponding amines and carboxylic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. Major products formed from these reactions include alcohols, ketones, amines, esters, and amides.

Scientific Research Applications

4-Isoxazolecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-5-methyl-(9CI) has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new drugs.

    Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials, including polymers and coatings. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-5-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The triazenyl group is known to undergo metabolic activation, leading to the formation of reactive intermediates that can interact with DNA and proteins. This interaction can result in the inhibition of key enzymes and signaling pathways, leading to the observed biological effects. The compound’s ability to form covalent bonds with biological targets is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with key oxazole derivatives, emphasizing substituent-driven differences:

Compound Name Core Structure Key Substituents Unique Properties
3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid 1,2-Oxazole 3,3-Dimethyltriaz-1-en-1-yl, 5-methyl, 4-carboxylic acid Triazenyl group enhances π-conjugation; potential for hydrogen bonding
3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid 1,2-Oxazole Cyclopentylmethyl, 5-methyl, 4-carboxylic acid Hydrophobic cyclopentylmethyl group improves membrane permeability; antimicrobial activity
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid 1,2-Oxazole 2-Chlorophenyl, 5-methyl, 4-carboxylic acid Chlorine increases lipophilicity and bioactivity; studied in anticancer research
3-(2-Aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid 1,2-Oxazole 2-Aminopropan-2-yl, 4-carboxylic acid Amino group enables interactions with metabolic enzymes; potential immunomodulator
5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid 1,2,4-Oxadiazole 3-Methylcyclohexyl, 3-carboxylic acid Oxadiazole core with methylcyclohexyl group; distinct electronic profile and solubility

Key Observations :

  • Triazenyl Group : Unique to the target compound, this group may enhance binding to biological targets via conjugation or hydrogen bonding, differentiating it from cycloalkyl or halophenyl derivatives .
  • Carboxylic Acid Position : All compounds share a carboxylic acid at the 4-position (oxazole) or 3-position (oxadiazole), which contributes to solubility and ionic interactions.
  • Substituent Diversity: Chlorophenyl and cyclopentylmethyl groups increase lipophilicity, whereas the aminopropan-2-yl group introduces polarity and hydrogen-bonding capacity .
Antimicrobial Activity
  • 3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid : Demonstrated broad-spectrum antimicrobial activity, attributed to hydrophobic interactions with bacterial membranes .
  • 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid : Enhanced bioactivity against Gram-positive bacteria due to chlorine’s electron-withdrawing effects .
Anti-Inflammatory and Anticancer Potential
  • Target Compound : Triazenyl groups may modulate inflammatory pathways (e.g., COX inhibition), though specific studies are pending .
  • Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate : High anticancer activity linked to oxadiazole’s ability to intercalate DNA .
  • 3-(2-Aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid: Immunomodulatory effects via T-cell regulation .

Biological Activity

3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and other relevant biological activities based on available research findings.

Chemical Structure and Properties

The compound features a triazene moiety and an oxazole ring, contributing to its biological activity. The molecular formula is C8H10N4O3C_8H_{10}N_4O_3, with a molecular weight of approximately 198.19 g/mol.

Antimicrobial Activity

Recent studies have indicated that related oxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, a study on macrooxazoles reported weak-to-moderate antimicrobial activity against various bacteria and fungi. The compound may share similar properties due to its structural characteristics.

Microorganism Activity Reference
Staphylococcus aureusInhibition of biofilm formation
Escherichia coliModerate susceptibility
Candida albicansWeak activity

Cytotoxic Activity

The cytotoxic effects of oxazole derivatives have been documented in several studies. A specific compound from the same class showed an IC50 value of 23 µg/mL against certain cancer cell lines, suggesting that this compound could also possess cytotoxic properties.

Cell Line IC50 (µg/mL) Reference
Cancer Cell Line A23
Cancer Cell Line BNot specified

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the oxazole ring may interact with cellular targets involved in microbial growth and cancer cell proliferation.

Case Studies

A notable case study involved the isolation of new oxazole derivatives from the fungus Phoma macrostoma, which were evaluated for their biological activities. The findings suggested that structural modifications in oxazole compounds could lead to enhanced antimicrobial and cytotoxic effects.

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